molecular formula C13H10FN5O B2585867 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine CAS No. 1351398-77-0

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine

Cat. No.: B2585867
CAS No.: 1351398-77-0
M. Wt: 271.255
InChI Key: UPTDFYMXLNXXBU-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is a heterocyclic compound that features a unique combination of a fluorophenyl group, an oxadiazole ring, and a hydrazinylpyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-fluorobenzohydrazide can react with a suitable carboxylic acid or its derivative under acidic or basic conditions to form the oxadiazole ring.

    Coupling with Pyridine Derivative: The oxadiazole intermediate is then coupled with a pyridine derivative. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction of the oxadiazole ring can yield various reduced forms, which may have different biological activities.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation Products: Azo and azoxy derivatives.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential antimicrobial, antiviral, and anticancer activities. The presence of the oxadiazole ring is particularly significant, as it is known to enhance the biological activity of compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-1,2,4-oxadiazole: Lacks the hydrazinylpyridine moiety but shares the oxadiazole and fluorophenyl groups.

    2-Hydrazinylpyridine: Contains the hydrazinylpyridine moiety but lacks the oxadiazole and fluorophenyl groups.

    4-Fluorophenyl-1,2,4-oxadiazole: Similar structure but without the pyridine ring.

Uniqueness

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and membrane permeability, while the oxadiazole ring contributes to its biological activity. The hydrazinylpyridine moiety allows for further functionalization and interaction with biological targets, making it a versatile compound in various fields of research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O/c14-9-5-3-8(4-6-9)11-17-13(20-19-11)10-2-1-7-16-12(10)18-15/h1-7H,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTDFYMXLNXXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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